(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile
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Overview
Description
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3’,5’-dichloro-6-fluoro-biphenyl and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
- Hydroxy-(3’,5’-dichloro-6-fluoro-biphenyl-3-yl)-acetic acid
Uniqueness
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of dichloro and fluoro substituents along with the acetonitrile group
Properties
Molecular Formula |
C14H8Cl2FN |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[3-(3,5-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-6-10(7-12(16)8-11)13-5-9(3-4-18)1-2-14(13)17/h1-2,5-8H,3H2 |
InChI Key |
AAMIOPRBBKGBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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